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For Researchers, Scientists, and Drug Development Professionals

Introduction
The disulfide bond-containing ionizable cationic lipidoid 80-O16B, also referred to in scientific

literature as BAMEA-O16B, is a key component in the formulation of bioreducible lipid

nanoparticles (LNPs). These LNPs are particularly advantageous for the delivery of nucleic

acid payloads such as mRNA and siRNA, due to their ability to be degraded in the reductive

intracellular environment, facilitating efficient payload release. This document provides detailed

application notes and protocols for the comprehensive characterization of 80-O16B LNPs,

ensuring reproducible and reliable results for research and drug development purposes.

Data Presentation
The following table summarizes representative physicochemical properties of bioreducible lipid

nanoparticles. It is important to note that specific values for 80-O16B LNPs will vary depending

on the complete formulation (including helper lipids, cholesterol, and PEG-lipids), the nature of

the encapsulated payload, and the manufacturing process. For instance, LNPs formulated with

BAMEA-O16B have been reported to have high encapsulation efficiency, often exceeding 90%.
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Parameter Representative Value Method of Analysis

Particle Size (Z-average) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential +5 to -10 mV (at neutral pH)
Electrophoretic Light

Scattering (ELS)

Encapsulation Efficiency > 90% RiboGreen Assay

Experimental Protocols
Particle Size and Polydispersity Index (PDI)
Measurement
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size

distribution of small particles in suspension. It measures the time-dependent fluctuations in the

intensity of scattered light that occur due to the Brownian motion of the particles. The Stokes-

Einstein equation is then used to relate the diffusion speed to the particle size. The PDI is a

measure of the heterogeneity of particle sizes in the sample.

Materials:

80-O16B LNP suspension

RNase-free water or phosphate-buffered saline (PBS), filtered through a 0.22 µm filter

DLS instrument (e.g., Malvern Zetasizer)

Low-volume disposable cuvettes

Protocol:

Equilibrate the DLS instrument to the desired temperature (typically 25°C).
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Dilute the 80-O16B LNP suspension with filtered RNase-free water or PBS to a suitable

concentration. The optimal concentration should be determined empirically to achieve a

count rate within the instrument's linear range. A typical starting dilution is 1:100.

Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle

aggregation.

Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

Place the cuvette in the DLS instrument.

Set the measurement parameters, including the dispersant properties (viscosity and

refractive index of water or PBS), measurement angle (typically 173°), and number of

measurements (at least three).

Initiate the measurement.

Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

Experimental Workflow for DLS Measurement

Sample Preparation DLS Measurement Data Analysis

80-O16B LNP Suspension Dilute with filtered
RNase-free water/PBS Gently Mix Transfer to Cuvette Place Cuvette in

Instrument Set Parameters Initiate Measurement Record Z-average
and PDI

Click to download full resolution via product page

Caption: Workflow for particle size and PDI analysis.

Zeta Potential Measurement
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in a

liquid when an electric field is applied. This velocity, known as the electrophoretic mobility, is

proportional to the zeta potential, which is a measure of the magnitude of the electrostatic

charge at the particle surface.
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Materials:

80-O16B LNP suspension

RNase-free deionized water, filtered through a 0.22 µm filter

ELS instrument (e.g., Malvern Zetasizer)

Folded capillary cells

Protocol:

Equilibrate the ELS instrument to 25°C.

Dilute the 80-O16B LNP suspension with filtered deionized water. PBS is generally avoided

as its high ionic strength can screen the surface charge and lead to an underestimation of

the zeta potential.

Gently mix the diluted sample.

Carefully inject the sample into a folded capillary cell, ensuring no air bubbles are present.

Place the cell into the instrument.

Set the measurement parameters, including the dispersant properties and the number of

measurements.

Initiate the measurement.

Record the zeta potential (mV).

Experimental Workflow for Zeta Potential Measurement
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Sample Preparation ELS Measurement Data Analysis

80-O16B LNP Suspension Dilute with filtered
deionized water Gently Mix Inject into

Capillary Cell
Place Cell in
Instrument Set Parameters Initiate Measurement Record Zeta

Potential (mV)

Click to download full resolution via product page

Caption: Workflow for zeta potential analysis.

Encapsulation Efficiency Determination
Principle: The RiboGreen assay is a fluorescent-based method to quantify RNA. The

RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. To

determine the encapsulation efficiency, the fluorescence of the intact LNPs (measuring

unencapsulated RNA) is compared to the fluorescence after lysing the LNPs with a surfactant

(measuring total RNA).

Materials:

80-O16B LNP suspension encapsulating RNA

Quant-iT RiboGreen RNA Assay Kit

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

2% Triton X-100 solution

96-well black microplate

Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

RNA standards of known concentration

Protocol:
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Prepare RNA Standard Curve: Prepare a series of RNA standards in TE buffer with

concentrations ranging from 0 to 1000 ng/mL.

Prepare Samples:

Sample A (Unencapsulated RNA): Dilute the 80-O16B LNP suspension in TE buffer to a

final volume of 100 µL in a microplate well.

Sample B (Total RNA): Dilute the 80-O16B LNP suspension in TE buffer containing 0.1%

Triton X-100 to a final volume of 100 µL in a microplate well. Incubate for 10 minutes at

room temperature to ensure complete lysis of the LNPs.

Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the

manufacturer's instructions.

Measurement:

Add 100 µL of the diluted RiboGreen reagent to each well containing the standards and

samples.

Incubate for 5 minutes at room temperature, protected from light.

Measure the fluorescence intensity using a plate reader.

Calculation:

Determine the RNA concentration in Sample A and Sample B using the standard curve.

Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total

RNA - Unencapsulated RNA) / Total RNA] x 100

Experimental Workflow for Encapsulation Efficiency
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Caption: Workflow for encapsulation efficiency determination.

In Vitro Payload Release Study
Principle: A dialysis-based method is commonly used to assess the in vitro release profile of a

payload from nanoparticles. The LNP suspension is placed in a dialysis bag with a specific

molecular weight cut-off (MWCO) that allows the free payload to diffuse out into a release
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medium, while retaining the intact LNPs. The concentration of the released payload in the

medium is measured over time. To mimic the intracellular reductive environment, a reducing

agent like dithiothreitol (DTT) or glutathione (GSH) can be added to the release medium to

trigger the cleavage of the disulfide bonds in 80-O16B and facilitate payload release.

Materials:

80-O16B LNP suspension with encapsulated payload

Dialysis tubing (e.g., 10 kDa MWCO)

Release buffer (e.g., PBS, pH 7.4)

Release buffer with a reducing agent (e.g., 10 mM DTT or 5 mM GSH in PBS, pH 7.4)

Stirring plate and magnetic stir bars

Constant temperature incubator or water bath (37°C)

Analytical method to quantify the released payload (e.g., fluorescence spectroscopy for a

fluorescently labeled payload, or HPLC)

Protocol:

Hydrate the dialysis tubing according to the manufacturer's instructions.

Pipette a known volume and concentration of the 80-O16B LNP suspension into the dialysis

bag and securely seal both ends.

Immerse the sealed dialysis bag into a vessel containing a known volume of pre-warmed

release buffer (e.g., 500 mL of PBS at 37°C) with constant, gentle stirring. This constitutes

the non-reducing release condition.

Set up a parallel experiment with the release buffer containing the reducing agent (e.g., 10

mM DTT) to simulate intracellular release.

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot

(e.g., 1 mL) of the release medium.
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Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release buffer to maintain sink conditions.

Quantify the concentration of the released payload in the collected aliquots using the

appropriate analytical method.

Calculate the cumulative percentage of payload released at each time point.

Cellular Uptake Pathway
The cellular uptake of many lipid nanoparticles, particularly those intended for systemic

delivery, often follows a common pathway involving the adsorption of serum proteins, most

notably Apolipoprotein E (ApoE), to the nanoparticle surface. This "protein corona" facilitates

the recognition and binding of the LNP to lipoprotein receptors, such as the low-density

lipoprotein receptor (LDLR), which are highly expressed on the surface of various cell types,

including hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the

internalization of the LNP into an endosome.

Generalized Cellular Uptake Pathway of LNPs
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Caption: Generalized pathway of LNP cellular uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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